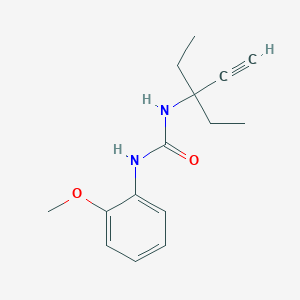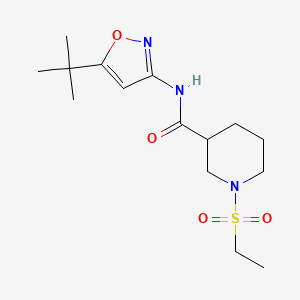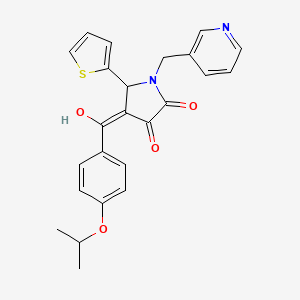![molecular formula C18H29N3O3 B5338728 5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol is not fully understood. However, it has been proposed that the compound acts as a partial agonist of the dopamine D2 receptor and a 5-HT1A receptor agonist. It also has an affinity for the α2-adrenergic receptor and the 5-HT2A receptor.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine and serotonin in the prefrontal cortex and striatum of the brain. It also increases the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). Moreover, it has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
One of the advantages of using 5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol in lab experiments is its high selectivity and affinity for dopamine D2 and 5-HT1A receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol. One of the areas of interest is its potential applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of new therapeutic agents based on this compound.
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-chloromethyl-4-methoxypyridine with 1-(4-morpholinyl)-2-(2-pyridyl)ethanone in the presence of sodium hydride and 1,4-dioxane as a solvent. The product is then treated with piperidine and sodium borohydride to obtain the final compound.
科学的研究の応用
5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties in animal models. Moreover, it has been reported to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
5-methoxy-2-[[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-23-18-13-19-15(12-17(18)22)14-21-6-3-2-4-16(21)5-7-20-8-10-24-11-9-20/h12-13,16H,2-11,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEHLRKYXUNFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CN2CCCCC2CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5338650.png)
![4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzonitrile](/img/structure/B5338667.png)

![(4aS*,8aR*)-6-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338676.png)
![(3S*,4R*)-3-ethyl-1-[4-(4-methoxyphenyl)butanoyl]-4-methylpiperidin-4-ol](/img/structure/B5338682.png)
![2-(2-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5338691.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5338696.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5338740.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)

![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)

